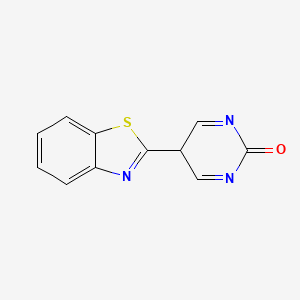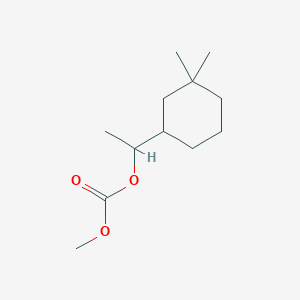
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is an organic compound with a unique structure that includes a cyclohexane ring substituted with a dimethyl group and an ethyl methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate typically involves the reaction of 3,3-dimethylcyclohexanol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate carbonate ester, which is then methylated to yield the final product. The reaction conditions usually include a temperature range of 0-5°C and a reaction time of 2-3 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can further enhance the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the carbonate group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted products such as carbamates or thiocarbonates.
Applications De Recherche Scientifique
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes or the modification of the target molecules’ structure and function. The pathways involved may include nucleophilic substitution and addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,3-Dimethylcyclohexyl)ethyl formate
- 1-(3,3-Dimethylcyclohexyl)ethyl acetate
- 1-(3,3-Dimethylcyclohexyl)ethyl carbamate
Comparison
1-(3,3-Dimethylcyclohexyl)ethyl methyl carbonate is unique due to its carbonate ester group, which imparts distinct chemical properties compared to similar compounds like formates, acetates, and carbamates. The presence of the carbonate group allows for different reactivity patterns, making it suitable for specific applications in organic synthesis and industrial processes.
Propriétés
Numéro CAS |
91115-24-1 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
1-(3,3-dimethylcyclohexyl)ethyl methyl carbonate |
InChI |
InChI=1S/C12H22O3/c1-9(15-11(13)14-4)10-6-5-7-12(2,3)8-10/h9-10H,5-8H2,1-4H3 |
Clé InChI |
ANKWRSWTXQJJRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC(C1)(C)C)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


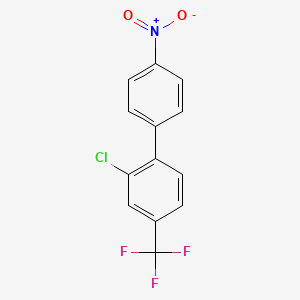
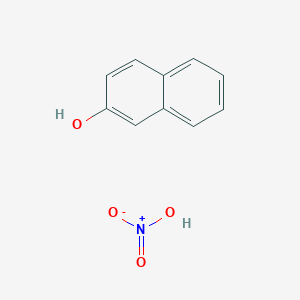


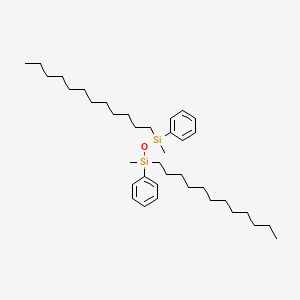


![5-{[(2-Hydroxyethyl)sulfanyl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14369064.png)
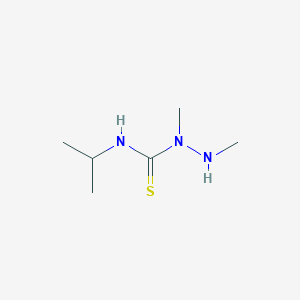
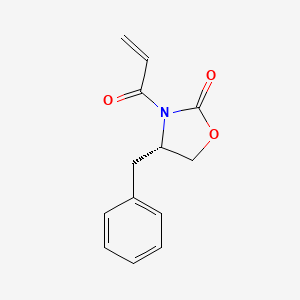
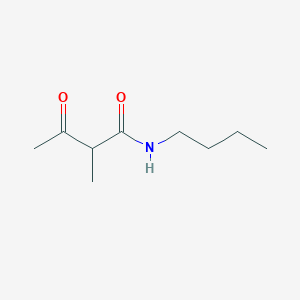
![1-(oxolan-2-yl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14369117.png)
![1-[3,5-Bis(benzyloxy)phenyl]-2-(methanesulfonyl)ethan-1-one](/img/structure/B14369124.png)
